1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N2/c16-10-6-5-9(7-11(10)17)8-22-13-4-2-1-3-12(13)21-14(22)15(18,19)20/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALASZAIAGVQNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Trifluoromethyl Carbonyl Derivatives
The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. For 2-trifluoromethyl substitution, trifluoroacetic acid or its derivatives serve as electrophilic partners.
Procedure :
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Reactants : o-Phenylenediamine (1.0 eq.), trifluoroacetic acid (1.2 eq.)
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Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the diamine’s amines. Cyclodehydration forms the benzimidazole ring.
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Outcome : 2-Trifluoromethyl-1H-benzimidazole (yield: 70–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | 100–110°C |
| Solvent | Aqueous HCl |
| Yield | 70–85% |
N-Alkylation with 3,4-Dichlorobenzyl Chloride
Alkylation of 2-Trifluoromethyl-1H-benzimidazole
The 1H-benzimidazole’s NH group undergoes alkylation with 3,4-dichlorobenzyl chloride under basic conditions.
Procedure :
-
Reactants : 2-Trifluoromethyl-1H-benzimidazole (1.0 eq.), 3,4-dichlorobenzyl chloride (1.5 eq.)
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Base : Potassium carbonate (2.0 eq.)
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Solvent : Dimethylformamide (DMF)
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Mechanism : Deprotonation of the NH group by K₂CO₃ generates a nucleophilic nitrogen, which attacks the electrophilic benzyl chloride.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 80°C |
| Yield | 60–75% |
| Purity (HPLC) | >95% |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting methods from hybrid molecule synthesis, microwave irradiation accelerates cyclization:
One-Pot Tandem Reactions
A streamlined approach combines cyclization and alkylation:
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Cyclization : o-Phenylenediamine + trifluoroacetic anhydride → 2-trifluoromethylbenzimidazole.
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Alkylation : In-situ addition of 3,4-dichlorobenzyl bromide and Cs₂CO₃.
Characterization and Validation
Spectroscopic Data
Purity Optimization
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Recrystallization : Ethanol/water (7:3) → 99% purity.
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Column Chromatography : Silica gel, hexane/ethyl acetate (4:1).
Challenges and Mitigation
Regioselectivity in Alkylation
Trifluoromethyl Group Stability
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Issue : Degradation under strong acidic conditions.
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Mitigation : Employ mild acids (e.g., acetic acid) for cyclization.
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
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Waste Streams : Chlorinated byproducts from benzyl chloride; neutralization with NaOH required.
Emerging Methodologies
Photocatalytic C–H Functionalization
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole are compared below with related benzodiazoles, benzimidazoles, and triazole derivatives.
Table 1: Structural and Functional Comparison
Key Research Findings and Insights
Impact of Halogenation: The 3,4-dichlorophenyl group in the target compound confers stronger hydrophobic interactions compared to mono-halogenated analogs (e.g., 3-chloro-4-fluorophenyl in ). This may improve binding to hydrophobic enzyme pockets, as seen in HDAC inhibitors .
This is observed in both benzodiazoles (target compound) and benzimidazoles () .
Synthetic Flexibility :
- Triazole-linked compounds (e.g., ) are synthesized via CuAAC, offering modularity for diversification. In contrast, benzodiazoles often require alkylation or nucleophilic substitution .
Biological Activity Trends: Compounds with dual halogenation (e.g., 3,4-dichloro or 3-chloro-4-fluoro) show higher potency in enzyme inhibition assays compared to non-halogenated analogs, likely due to enhanced van der Waals interactions . Urea derivatives () exhibit distinct binding modes compared to benzodiazoles, emphasizing the role of the core heterocycle in target selectivity.
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H11Cl2F3N2
- Molecular Weight : 360.16 g/mol
The compound features a benzodiazole ring system that is substituted with a dichlorophenyl group and a trifluoromethyl group, which are significant for its biological activity.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of electron-withdrawing groups like trifluoromethyl and dichlorophenyl has been linked to enhanced cytotoxic effects against various cancer cell lines.
In a study evaluating the antiproliferative effects of related benzodiazole derivatives, it was found that modifications in the phenyl ring significantly influenced their potency against cancer cells. The compound's IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It may cause G2/M phase arrest in the cell cycle, thereby preventing further division of cancer cells.
Study 1: Cytotoxicity against Breast Cancer Cells
A case study investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 10 µM concentration led to a significant reduction in cell viability (approximately 70% compared to control) within 48 hours. Flow cytometry analysis revealed increased apoptotic cell populations after treatment .
Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of similar benzodiazole derivatives. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Data Table: Biological Activity Summary
Q & A
Basic Synthesis & Optimization
Q: What are the optimal reaction conditions for synthesizing 1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole, and how do solvent choice and catalyst influence yield? A: Synthesis typically involves refluxing intermediates like substituted benzaldehydes or triazoles with dichlorophenyl derivatives in anhydrous ethanol or similar solvents. For example, glacial acetic acid (5 drops) as a catalyst under 4-hour reflux improves cyclization efficiency . Substituted benzodiazoles with trifluoromethyl groups may require inert atmospheres to prevent side reactions. Yields can vary from 58% to 95% depending on stoichiometric ratios and purification methods (e.g., recrystallization vs. column chromatography) .
Advanced Synthesis: Intermediate Characterization
Q: How can intermediates like 1-(3,4-dichlorophenyl)piperazine derivatives be characterized to confirm structural integrity during benzodiazole synthesis? A: Key intermediates are validated via NMR (e.g., δ 9.00 ppm for pyridinyl protons, δ 7.30 ppm for dichlorophenyl aromatic signals) and mass spectrometry (exact mass ±0.001 Da). Crystallization in CDCl or DMSO-d resolves stereochemical ambiguities . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Biological Activity: Mechanism & Targets
Q: What mechanistic insights exist for this compound’s antichlamydial or anticancer activity, and how does the trifluoromethyl group modulate target binding? A: The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding to targets like JNK in cancer cells (IC = 4.78 μM in MCF-7 cells) . For antichlamydial activity, the dichlorophenyl moiety disrupts bacterial efflux pumps, as shown in piperazine-linked analogs . Target engagement is validated via enzyme inhibition assays and molecular docking .
Analytical Challenges: Spectroscopic Resolution
Q: How can overlapping NMR signals (e.g., aromatic protons in dichlorophenyl and benzodiazole rings) be resolved for accurate structural assignment? A: Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to decouple aromatic regions. For example, δ 6.75–7.30 ppm signals in dichlorophenyl groups are distinguishable via -HSQC correlations . Mass fragmentation patterns (e.g., m/z 469.1647) further confirm substitution patterns .
Computational Modeling: DFT & Docking
Q: Which computational methods (e.g., DFT, molecular docking) are most effective for predicting reactivity and biological interactions of this compound? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electronic properties (e.g., HOMO-LUMO gaps) for reactivity trends . Molecular docking (AutoDock Vina) with crystal structures (PDB: 4LXD) identifies binding poses in JNK or bacterial targets. Solvation models (e.g., PBSA) refine affinity predictions .
Data Contradictions: Biological vs. Synthetic Studies
Q: How can discrepancies between in vitro bioactivity (e.g., IC) and synthetic yield be reconciled in structure-activity studies? A: Impurities (e.g., <95% purity in intermediates) may artificially inflate/deflate bioactivity. Orthogonal validation via LC-MS and dose-response curves (e.g., 3-replicate assays) minimizes false positives . For synthetic yields, optimize reaction time (4–8 hours) and catalyst loading (e.g., 0.1–0.2 eq. acetic acid) .
Stability & Degradation Pathways
Q: What are the dominant degradation pathways under physiological or storage conditions, and how can stability be enhanced? A: Hydrolysis of the benzodiazole ring occurs at pH <3 or >10, as shown in analogs like etaconazole . Stabilize via lyophilization (storage at -20°C) or formulation with cyclodextrins. Degradation products (e.g., dichlorophenyl alcohols) are identified via LC-MS/MS .
Impurity Profiling
Q: What strategies are recommended for identifying and quantifying synthetic impurities (e.g., regioisomers) in this compound? A: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS. For example, regioisomers with trifluoromethyl at N1 vs. N3 positions show distinct retention times (ΔRT ≥1.5 min) . Quantify via calibration curves (R >0.99) and report impurities per ICH Q3A guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
